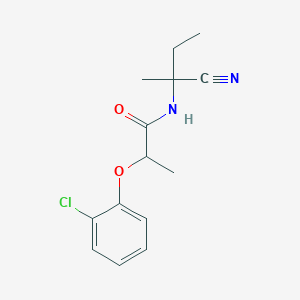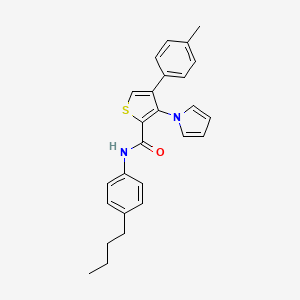
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mechanism of Action
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a selective antagonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of a co-agonist such as glycine or D-serine. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide binds to the glycine site of the NMDA receptor and prevents its activation, thereby reducing the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neurogenesis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is its relatively short half-life, which requires frequent dosing in experiments.
Future Directions
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. One area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is its role in synaptic plasticity and learning and memory processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide involves the reaction of 2-chlorophenol with 1-cyano-1-methylpropan-2-ol in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoyl chloride to form 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a relatively simple process and can be achieved through a one-pot reaction.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been extensively studied for its potential applications in research. One of the major areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have shown that NMDA receptors play a crucial role in the pathogenesis of these diseases, and 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been shown to have neuroprotective effects in animal models of these diseases.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-cyanobutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-4-14(3,9-16)17-13(18)10(2)19-12-8-6-5-7-11(12)15/h5-8,10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMYWOCGNVEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)
![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)
![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)

![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/no-structure.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)
![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2774164.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2774165.png)
